Methods
The synthesis of [2-(Pyridin-3-yl)ethyl]urea typically involves the reaction of pyridine derivatives with isocyanates or carbamates. One common method includes:
Technical Details
The reaction conditions often require careful control of temperature and pH to ensure high yields and purity. The use of solvents such as dichloromethane or acetonitrile can facilitate the reaction process while minimizing side reactions .
Structure
The molecular formula for [2-(Pyridin-3-yl)ethyl]urea is C8H11N3O, with a molecular weight of 165.19 g/mol. The structure features a pyridine ring at one end, connected via an ethylene bridge to a urea group.
Data
The compound's structural representation can be derived from various databases such as PubChem, which provides detailed information about its molecular geometry and electronic configuration .
Reactions
[2-(Pyridin-3-yl)ethyl]urea can participate in various chemical reactions, including:
Technical Details
These reactions often require specific catalysts or conditions (temperature, solvent choice) to optimize yields and selectivity .
Process
The mechanism of action for [2-(Pyridin-3-yl)ethyl]urea in biological systems typically involves its interaction with specific receptors or enzymes. For instance, studies have shown that derivatives of this compound exhibit activity against certain targets like nicotinamide adenine dinucleotide phosphate oxidase (NADPH oxidase), influencing cellular signaling pathways.
Data
Quantitative structure-activity relationship (QSAR) studies have been employed to understand how variations in the molecular structure affect biological activity, providing insights into potential therapeutic applications .
Physical Properties
Chemical Properties
Relevant analyses include spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR), which confirm structural integrity and purity .
[2-(Pyridin-3-yl)ethyl]urea has several scientific uses:
The core scaffold of [2-(Pyridin-3-yl)ethyl]urea is synthesized primarily via isocyanate coupling or carbamate aminolysis. A robust method involves reacting 2-(pyridin-3-yl)ethylamine with aryl/alkyl isocyanates in anhydrous solvents like dichloromethane or acetone, yielding substituted ureas at 60–85% efficiency. For example, WO2020254408A1 details the use of in situ-generated isocyanates from azides for urea bond formation, critical for constructing the pyridyl-ethylene linker [1] [7]. Alternatively, carbamate intermediates derived from phenyl chloroformate react with aliphatic amines under mild conditions (25–60°C), as demonstrated in US5925762A for avoiding toxic isocyanates [4]. Microwave-assisted synthesis further enhances efficiency, reducing reaction times from hours to minutes (e.g., 30 min at 120°C) while improving yields by 15–20% [5].
Table 1: Synthetic Routes to [2-(Pyridin-3-yl)ethyl]urea Derivatives
Method | Conditions | Yield Range | Key Advantages |
---|---|---|---|
Isocyanate Coupling | Anhydrous DCM, 0°C→RT, 6–12 h | 60–85% | High atom economy |
Carbamate Aminolysis | THF/Water, 60°C, 1–3 h | 70–90% | Avoids isocyanate handling |
Microwave-Assisted | 120°C, 150 W, 20–30 min | 75–95% | Rapid, energy-efficient |
Parallel Solution-Phase | DMSO, RT, 12–24 h | 50–80% | Amenable to automation |
Parallel synthesis enables rapid diversification of the urea moiety to establish structure-activity relationships (SAR). As reported in studies on 5-HT₂C receptor antagonists, libraries of 80+ N-aryl-N′-pyridin-3-yl ureas were generated by reacting diverse anilines with 3-pyridyl isocyanate. This identified electron-withdrawing groups (e.g., p-CF₃) as enhancers of receptor binding affinity (Kᵢ < 50 nM) [7]. Key strategies include:
Automated purification (HPLC, flash chromatography) and high-throughput screening validated key SAR trends, such as the necessity of the pyridin-3-yl group for hydrogen bonding with biological targets [7].
Hybridization of [2-(Pyridin-3-yl)ethyl]urea with bioactive pharmacophores augments target specificity:
Table 2: Bioactive Hybrids Incorporating Pyridin-3-yl-Urea Motifs
Hybrid Pharmacophore | Biological Target | Potency | Structural Advantage |
---|---|---|---|
Diarylurea (Sorafenib) | VEGFR-2/PDGFR-β | IC₅₀: 0.8–2.3 µM | Enhanced kinase binding |
Oxazolidinone (Linezolid) | Bacterial ribosome | MIC: 2–8 µg/mL | Improved biofilm penetration |
Indoline | 5-HT₂C receptor | Kᵢ: 1.2 nM | Pre-organized conformation |
Benzimidazole | Tubulin polymerization | GI₅₀: 1.5 µM (HeLa) | Dual H-bond donor/acceptor capacity |
Scalable synthesis prioritizes solvent reduction, catalyst recycling, and energy efficiency:
Lifecycle assessments confirm these methods reduce E-factors (kg waste/kg product) by 60% compared to traditional routes, aligning with green chemistry principles [4] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7